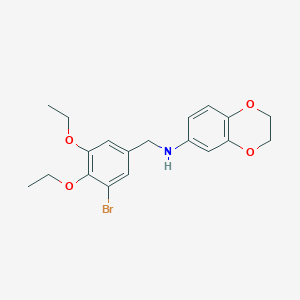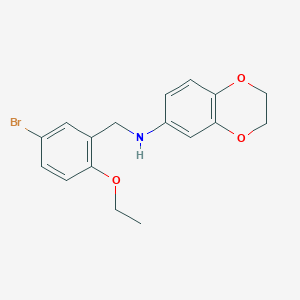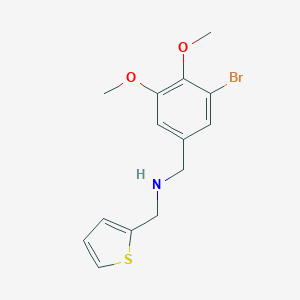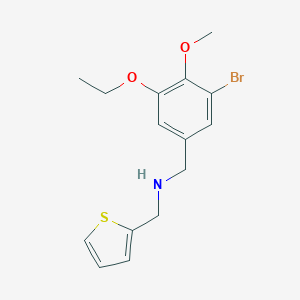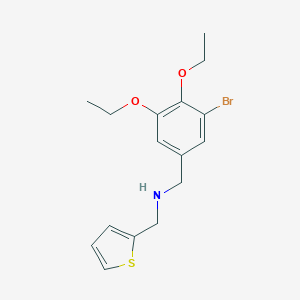![molecular formula C18H19N3O3 B283430 5-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B283430.png)
5-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an allyloxy group, a methoxybenzyl group, and a benzimidazol-2-one core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps. One common method starts with the preparation of the benzimidazol-2-one core, which can be synthesized by cyclocarbonylation of 1,2-diaminobenzenes using reagents such as phosgene, triphosgene, or ureas . The allyloxy and methoxybenzyl groups are then introduced through subsequent reactions involving appropriate alkylating agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy or methoxybenzyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1,3-dihydro-2H-benzimidazol-2-one: A structurally related compound with similar core structure but different substituents.
5-Acetoacetyl-Amino-Benzimidazolone: Another related compound used in the synthesis of organic pigments.
Uniqueness
5-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H19N3O3 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
5-[(3-methoxy-4-prop-2-enoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C18H19N3O3/c1-3-8-24-16-7-4-12(9-17(16)23-2)11-19-13-5-6-14-15(10-13)21-18(22)20-14/h3-7,9-10,19H,1,8,11H2,2H3,(H2,20,21,22) |
InChI-Schlüssel |
BEUXBRNVYUCXHM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC=C |
Kanonische SMILES |
COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC=C |
Löslichkeit |
2.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-AZABICYCLO[2.2.2]OCTAN-3-AMINE](/img/structure/B283349.png)
![2-{2-BROMO-4-[(ISOBUTYLAMINO)METHYL]-6-METHOXYPHENOXY}-N~1~-PHENYLACETAMIDE](/img/structure/B283352.png)
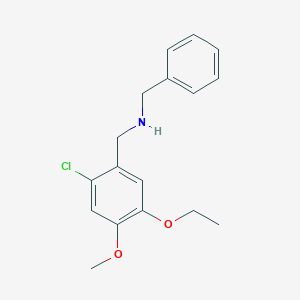
![N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine](/img/structure/B283356.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B283357.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B283358.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283361.png)
![N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide](/img/structure/B283362.png)
![4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B283363.png)
